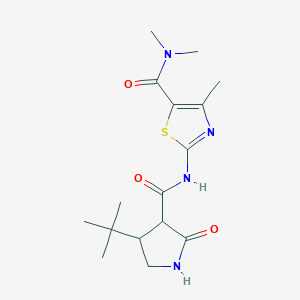
2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione” is a compound that has been the focus of much research due to its presence in a wide array of bioactive molecules . It is derived from analogs of important biogenic amines .
Synthesis Analysis
The compound was synthesized by the reaction of phthalimide with 1,3 dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione, which was then treated with 1-phenylpiperazine in acetonitrile . The synthesis process was carried out under solventless conditions and involved simple heating and relatively quick reactions .Molecular Structure Analysis
The molecular structure of the compound was characterized by proton nuclear magnetic resonance spectroscopy (NMR) and single crystal x-ray diffraction method . The crystal structure is monoclinic, with a = 9.5306 (2) Å, b = 6.1971 (2) Å, c = 23.3849 (7) Å, β = 101.445 (3)°, V = 1353.70 (7) Å^3, Z = 4 .Chemical Reactions Analysis
The compound was synthesized using simple heating and relatively quick solventless reactions . The reaction involved the use of phthalimide and 1,3 dibromopropane, followed by treatment with 1-phenylpiperazine in acetonitrile .Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H21N3O3 and a molecular weight of 363.41 . Further physical and chemical properties such as melting point, boiling point, and density would require additional specific experimental data.Scientific Research Applications
Pharmaceutical Synthesis
These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . They have been used in the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry .
Herbicides
Isoindoline-1,3-diones have been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
These compounds have also found applications as colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.
Polymer Additives
Isoindoline-1,3-diones have been used as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
These compounds have been used in organic synthesis . Their diverse chemical reactivity makes them useful in the synthesis of a wide range of organic compounds.
Photochromic Materials
Isoindoline-1,3-diones have been used in the development of photochromic materials . These materials change color in response to light, and isoindoline-1,3-diones contribute to this property.
Antibacterial Activity
Some derivatives of isoindoline-1,3-diones have shown antibacterial activity . For example, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have shown good activity against Bacillus subtilis and Staphylococcus aureus .
Antipsychotic Drug Substances
3-(Piperazin-1-yl)-1,2-benzothiazole, a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mechanism of Action
Target of Action
Similar compounds, such as isoindolines and isoindoline-1,3-diones, have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It is suggested that isoindolines and isoindoline-1,3-diones interact with the dopamine receptor d3 . This interaction could potentially alter the receptor’s activity, leading to changes in neurotransmission and ultimately influencing behavior and cognition .
Biochemical Pathways
The dopamine receptor d3, which is potentially modulated by this compound, plays a crucial role in the dopaminergic neurotransmission pathway . Alterations in this pathway can have significant downstream effects, including changes in mood, behavior, and cognition .
Result of Action
The compound has shown antimicrobial activity, exhibiting good activity against S. aureus and C. albicans
properties
IUPAC Name |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(23-14-12-22(13-15-23)16-6-2-1-3-7-16)10-11-24-20(26)17-8-4-5-9-18(17)21(24)27/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSCBHFBWPBZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

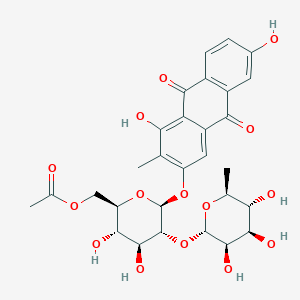

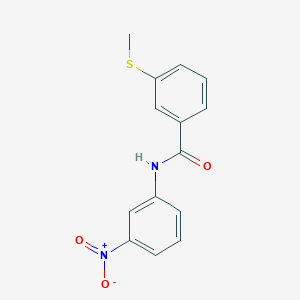

![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate](/img/structure/B2994442.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2994443.png)
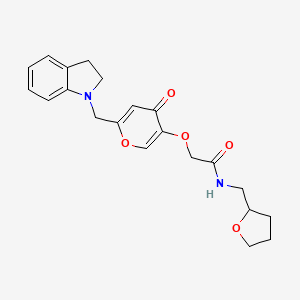
![(E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2994445.png)
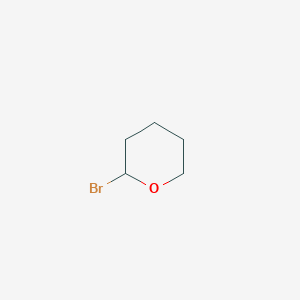
![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2994452.png)
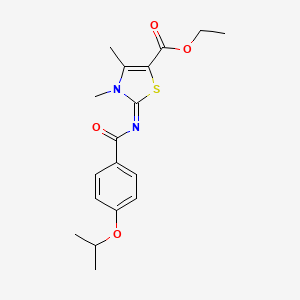
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B2994455.png)
![Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2994456.png)
